2-(propan-2-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid
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Overview
Description
2-(propan-2-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is a heterocyclic compound that features an imidazo[4,5-b]pyridine core structure
Preparation Methods
The synthesis of 2-(propan-2-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid typically involves multi-step organic synthesis. One common route includes the cyclization of appropriate precursors under controlled conditions. . Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
2-(propan-2-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-(propan-2-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-(propan-2-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes .
Comparison with Similar Compounds
Similar compounds to 2-(propan-2-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid include other imidazo[4,5-b]pyridine derivatives. These compounds share a common core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities. Examples include:
- 2-(methyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid
- 2-(ethyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid
The uniqueness of this compound lies in its specific substituent pattern, which can confer distinct reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C10H11N3O2 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
2-propan-2-yl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid |
InChI |
InChI=1S/C10H11N3O2/c1-5(2)8-12-7-6(10(14)15)3-4-11-9(7)13-8/h3-5H,1-2H3,(H,14,15)(H,11,12,13) |
InChI Key |
SDIKPAIQVWFMKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=NC=CC(=C2N1)C(=O)O |
Origin of Product |
United States |
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